molecular formula C15H12ClN3 B2505885 3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole CAS No. 1899922-76-9

3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole

Cat. No.: B2505885
CAS No.: 1899922-76-9
M. Wt: 269.73
InChI Key: JIXRPHPWRVLUAV-UHFFFAOYSA-N
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Description

3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole (CAS: 1899922-76-9) is a heterocyclic compound with the molecular formula C₁₅H₁₂ClN₃ and a molecular weight of 269.73 g/mol. It is classified as a pharmaceutical intermediate, highlighting its role in synthesizing bioactive molecules . Key physical properties include a density of 1.4±0.1 g/cm³, a boiling point of 526.7±33.0 °C, and a logP value of 2.59, indicating moderate lipophilicity . The compound’s structure features a chloropyrimidine moiety fused to an indole ring, with a cyclopropyl group at the indole’s 1-position. This substituent introduces steric effects that may influence its reactivity and binding interactions in medicinal chemistry applications .

Properties

IUPAC Name

3-(2-chloropyrimidin-4-yl)-1-cyclopropylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c16-15-17-8-7-13(18-15)12-9-19(10-5-6-10)14-4-2-1-3-11(12)14/h1-4,7-10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXRPHPWRVLUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole typically involves the reaction between indole and 2,4-dichloropyrimidine. One common method employs Grignard reagents to facilitate this reaction . The reaction conditions often include the use of tetrahydrofuran as a solvent and a temperature range that ensures optimal yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Pyrimidine Ring

The 2-chloro substituent on the pyrimidine ring is highly reactive toward nucleophilic substitution, enabling functionalization with amines, thiols, and alkoxides.

Reaction TypeReagents/ConditionsProductYield/NotesSource
Amination Amines (e.g., pyrrolidine, dimethylamine), THF, room temperature2-Amino-pyrimidine derivatives40–75% yield; regioselective substitution at the 2-position
Methoxylation Sodium methoxide, ethanol, reflux2-Methoxy-pyrimidine derivativesRequires optimization for steric effects from the cyclopropyl group

Example : In a study synthesizing pyrimidinyl biphenylureas, 2-chloropyrimidine derivatives underwent substitution with pyrrolidine in THF, yielding 2-amino products with retained indole and cyclopropyl groups .

Oxidation Reactions

The indole ring undergoes oxidation under controlled conditions, forming hydroxylated or ketone derivatives.

Reaction TypeReagents/ConditionsProductNotesSource
Indole Oxidation KMnO₄, acidic or neutral conditionsOxindole derivativesPotential overoxidation to quinone structures under harsh conditions

Mechanistic Insight : Oxidation typically targets the electron-rich indole ring, with the cyclopropyl group remaining intact due to its stability under mild oxidative conditions.

Reduction Reactions

Selective reduction of the pyrimidine or indole rings can modulate electronic properties.

Reaction TypeReagents/ConditionsProductNotesSource
Pyrimidine Reduction H₂, Pd/C catalystPartially saturated pyrimidineRetains indole and cyclopropyl groups
Indole Reduction LiAlH₄, THFTetrahydroindole derivativesRarely employed due to competing pyrimidine reactivity

Cross-Coupling Reactions

The chlorine atom facilitates palladium-catalyzed cross-coupling reactions, enabling aryl or alkyl group introduction.

Reaction TypeReagents/ConditionsProductNotesSource
Suzuki Coupling Arylboronic acids, Pd(PPh₃)₄, base2-Aryl-pyrimidine derivativesLimited by steric hindrance from the cyclopropyl group

Example : In a synthesis of CB₁ receptor modulators, 2-chloropyrimidine analogs underwent Suzuki coupling with arylboronic acids, demonstrating compatibility with the indole scaffold .

Structural and Kinetic Considerations

  • Steric Effects : The cyclopropyl group at the indole nitrogen influences reaction rates, particularly in bulky nucleophile substitutions.

  • Solvent Influence : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution rates at the pyrimidine ring .

Table 2: Oxidation and Reduction Outcomes

ReactionStarting MaterialProductKey Reagents
OxidationIntact indoleOxindoleKMnO₄, H₂O
ReductionPyrimidine ringDihydropyrimidineH₂, Pd/C

Scientific Research Applications

Medicinal Chemistry

3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole has been extensively studied for its potential as an anticancer agent. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, such as:

  • Non-Small Cell Lung Cancer (NSCLC) : The compound has shown efficacy against resistant forms of lung cancer by inhibiting the epidermal growth factor receptor (EGFR) mutants (EGFR-L858R and EGFR-T790M) .

Case Study Insights :

  • A preclinical model demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups.
  • In combination therapies with other targeted agents like trametinib, enhanced antitumor effects were observed.

The compound's mechanism of action primarily involves its interaction with various enzymes, notably the inhibition of SIRT1, which plays a role in cellular metabolism and apoptosis pathways. This inhibition can lead to altered cancer cell growth dynamics .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the development of new materials with specific properties. Its unique structure allows it to serve as a building block for synthesizing more complex molecules in pharmaceutical development .

Mechanism of Action

The mechanism of action of 3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit SIRT1 by binding to its active site, thereby affecting the enzyme’s activity . This interaction can lead to various downstream effects, including modulation of gene expression and cellular metabolism.

Comparison with Similar Compounds

Key Observations :

  • The cyclopropyl derivative has the highest molecular weight and logP, suggesting enhanced hydrophobicity compared to the methyl or hydrogen analogs. This could improve membrane permeability in drug delivery .

Commercial Availability and Pricing

Compound Packaging Price (EUR/RMB) Supplier
Cyclopropyl analog 25 kg RMB (exact value N/A) Pusan Biotech
1H-indole analog 1g, 5g, 25g 80.00–1,472.00 € CymitQuimica
Methyl analog (EOS-61220) Not specified Not specified Not specified

Note: The cyclopropyl analog’s bulk pricing implies industrial-scale production, while the 1H-indole variant is marketed for research purposes .

Research Findings and Implications

  • Reactivity : The cyclopropyl group’s steric bulk may slow reaction kinetics in cross-coupling reactions compared to smaller substituents. However, it could enhance regioselectivity in electrophilic substitutions .
  • Drug Development : The methyl analog’s role in elagolix synthesis underscores the importance of substituent choice in optimizing intermediates for target-specific activity .

Biological Activity

3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy. This article delves into the compound's biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines an indole moiety with a chloropyrimidine ring and a cyclopropyl group. Its molecular formula is C15H12ClN3C_{15}H_{12}ClN_3 with a molecular weight of 269.73 g/mol. The presence of these functional groups contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC15H12ClN3
Molecular Weight269.73 g/mol
CAS Number1899922-76-9
Purity≥ 97%

Synthesis Methods

The synthesis of this compound can be accomplished through several methodologies, typically involving the reaction between indole and 2,4-dichloropyrimidine. Common methods include:

  • Grignard Reagent Method : Facilitates the coupling of indole and chloropyrimidine.
  • Palladium-Catalyzed Coupling : Enhances yield and reduces byproducts.

These methods are optimized for safety and efficiency, often employing less toxic reagents compared to traditional approaches .

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly enzymes involved in cancer progression. Notably, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers, including non-small cell lung cancer (NSCLC). The mechanism typically involves:

  • Binding to EGFR : Inhibiting its activity leads to reduced tumor growth.
  • SIRT1 Inhibition : It may also inhibit SIRT1, affecting cellular metabolism and apoptosis pathways .

Anticancer Properties

Numerous studies have highlighted the potential of this compound as an anticancer agent:

  • In vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to have an IC50 value in the low micromolar range against HT-29 and COLO-205 cell lines .
  • Mechanistic Insights : The compound's ability to inhibit EGFR-L858R and EGFR-T790M mutants suggests its potential effectiveness against resistant forms of lung cancer .

Case Studies

Several case studies illustrate the efficacy of this compound:

  • Study on NSCLC : In a preclinical model, treatment with this compound resulted in significant tumor regression compared to control groups.
  • Combination Therapies : When combined with other targeted therapies, such as trametinib, enhanced antitumor effects were observed, indicating potential for combination therapy strategies .

Q & A

Q. What are the recommended synthetic routes for 3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step pathways, including nucleophilic substitution and cyclopropane functionalization. For example, esterification reactions under reflux with acetic acid and sodium acetate (60–80°C, 2–3 hours) have been used for analogous indole derivatives, yielding products with >90% purity after recrystallization . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF for solubility), and catalysts (e.g., Pd for cross-coupling). Characterization via TLC and HPLC ensures intermediate purity before proceeding to cyclopropane ring formation using trimethylsulfoxonium iodide .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., cyclopropyl CH₂ at δ 0.7–1.2 ppm, pyrimidine protons at δ 8.5–9.0 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₄H₁₁ClN₄: 270.0675) .
  • X-ray crystallography : Resolve crystal packing and stereochemistry, as demonstrated for structurally related indole derivatives .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation of fine particulates.
  • Store in airtight containers away from light to prevent decomposition.
  • Emergency measures: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound against viral targets?

  • Methodological Answer :
  • Enzyme inhibition assays : Measure IC₅₀ against SARS-CoV-2 3CLpro using fluorescence resonance energy transfer (FRET) substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) .
  • Antiviral cell-based assays : Infect Vero E6 cells with SARS-CoV-2 and quantify viral replication via RT-PCR or plaque reduction .
  • Structural-activity relationship (SAR) : Modify the pyrimidine or indole moieties and compare bioactivity trends .

Q. What strategies resolve contradictory data in the compound's biological activity across different studies?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., cell lines, viral strains, compound concentrations) to identify variables affecting outcomes .
  • Dose-response curves : Validate potency thresholds (e.g., EC₅₀) using standardized protocols.
  • Orthogonal validation : Confirm results with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How can computational methods predict the compound's interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Use MOE or AutoDock to model binding poses in the 3CLpro active site (PDB: 6LU7). Focus on hydrogen bonding with His41 and hydrophobic interactions with Met49 .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .
  • QSAR models : Train algorithms on analogs to predict ADMET properties .

Q. What are the challenges in modifying the cyclopropane ring to enhance pharmacological properties?

  • Methodological Answer :
  • Steric effects : Substituents larger than methyl reduce binding affinity due to clashes in enzyme pockets (e.g., 3CLpro) .
  • Synthetic accessibility : Use photochemical [2+2] cycloaddition or Simmons-Smith reactions for ring formation, optimizing yields via Pd-catalyzed cross-couplings .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) to slow oxidative degradation by CYP450 enzymes .

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